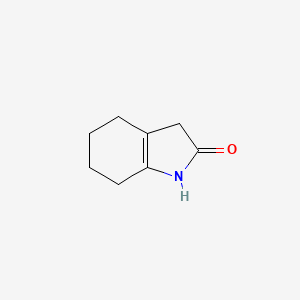
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is an organic compound that belongs to the class of phosphine oxides. This compound is characterized by the presence of a diphenylphosphoryl group attached to a hexenone backbone. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphine oxide with an appropriate alkene or alkyne under specific conditions. One common method involves the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is employed . This method is widely used due to its efficiency and the ability to produce high yields of the desired product.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure the consistent production of high-purity this compound. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various chemical and biological processes, including catalysis and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: Known for its use in azide chemistry and peptide synthesis.
Diphenylphosphine oxide: A precursor in the synthesis of various phosphine ligands and catalysts.
Phenyl-substituted diphenylphosphoryl thiosemicarbazide:
The uniqueness of this compound lies in its specific structure and the presence of the hexenone backbone, which imparts distinct chemical properties and reactivity compared to other phosphine oxides.
Eigenschaften
CAS-Nummer |
821770-41-6 |
|---|---|
Molekularformel |
C24H23O2P |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C24H23O2P/c25-22(15-11-10-14-21-12-4-1-5-13-21)20-27(26,23-16-6-2-7-17-23)24-18-8-3-9-19-24/h1-10,12-14,16-19H,11,15,20H2 |
InChI-Schlüssel |
HKCKAVNFRIJYGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)

![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
oxophosphanium](/img/structure/B14208320.png)

![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)




